N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Catalog No.
S1898363
CAS No.
74974-14-4
M.F
C44H34N2P2
M. Wt
652.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino...

CAS Number

74974-14-4

Product Name

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

IUPAC Name

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Molecular Formula

C44H34N2P2

Molecular Weight

652.7 g/mol

InChI

InChI=1S/C44H34N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32,45-46H

InChI Key

NRWZSRQDRSYPNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8

Description

The exact mass of the compound N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetric Catalysis:

  • R-Binaphthol is a crucial component in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. Its ability to form strong, stereoselective interactions with metal centers allows chemists to control the formation of chiral products with high enantioselectivity []. Several asymmetric reactions utilize R-Binaphthol-based catalysts, including hydrogenation, hydroformylation, and aldol reactions [, ].

Chiral Recognition:

  • Due to its chirality, R-Binaphthol can differentiate between other chiral molecules. This property is exploited in various research applications, such as developing chiral sensors and chromatographic stationary phases for separating enantiomers [].

Material Science:

  • R-Binaphthol's ability to self-assemble into well-defined structures makes it a valuable material for constructing functional materials. Researchers are exploring its use in creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials [].
  • Origin: Information on the origin or synthesis of this specific compound is not readily available in scientific literature. Compounds with similar structures are often synthesized for research purposes, particularly in the field of coordination chemistry [].
  • Significance: The significance of this particular compound in scientific research is unclear without further information. However, compounds containing diphenylphosphine groups (PPh2) are frequently used as ligands in coordination chemistry. These ligands can bind to metal ions, forming complexes with unique properties that are useful in catalysis, materials science, and other applications [].

Molecular Structure Analysis

The key features of the molecule include:

  • Two naphthalene groups (fused benzene rings)
  • A central amine (NH2) group
  • Two diphenylphosphane (PPh2) groups attached to the naphthalene rings

The presence of the aromatic naphthalene rings and the bulky PPh2 groups suggests that the molecule might be relatively large and hydrophobic (water-fearing).


Chemical Reactions Analysis

  • Acid-base reactions: The amine group can act as a base and react with acids.
  • Oxidation: The PPh2 groups can be oxidized to PPh2O (diphenylphosphine oxide).
  • Ligand exchange: The PPh2 groups may be able to exchange with other ligands in coordination complexes.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the large size and aromatic character.
  • Melting point: Expected to be high due to the presence of aromatic rings and bulky PPh2 groups.
  • Boiling point: Expected to be high due to the large size and strong intermolecular forces.
  • Solubility: Likely poorly soluble in water due to the hydrophobic nature of the molecule. May be soluble in organic solvents.
  • Stability: The central amine group may be susceptible to decomposition under acidic or basic conditions. The PPh2 groups are generally stable.

There is no known mechanism of action for this specific compound. However, if it acts as a ligand, its mechanism of action would involve binding to a metal ion through the lone pair of electrons on the phosphorus atom of the PPh2 groups. This binding can influence the electronic properties and reactivity of the metal center [].

  • May be flammable or combustible.
  • May be irritating to skin and eyes.
  • May be harmful if inhaled or ingested.

XLogP3

12.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Dates

Modify: 2023-08-16

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